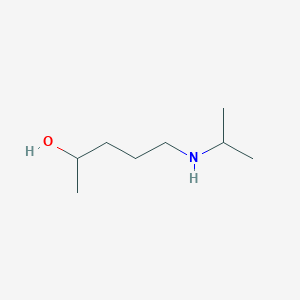
5-(Propan-2-ylamino)pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Propan-2-ylamino)pentan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a pentane chain, which also contains an isopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-ylamino)pentan-2-ol can be achieved through several methods. One common approach involves the reaction of 5-chloropentan-2-one with isopropylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(Propan-2-ylamino)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted amines.
Scientific Research Applications
5-(Propan-2-ylamino)pentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a beta-adrenergic antagonist.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 5-(Propan-2-ylamino)pentan-2-ol involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, the compound can inhibit the action of endogenous agonists, leading to various physiological effects. This mechanism is similar to that of other beta-adrenergic antagonists, which are used to treat conditions like hypertension and cardiac arrhythmias .
Comparison with Similar Compounds
Similar Compounds
2-Pentanol: Another alcohol with a similar structure but lacks the isopropylamino group.
Propranolol: A well-known beta-adrenergic antagonist with a similar mechanism of action but a different chemical structure
Uniqueness
5-(Propan-2-ylamino)pentan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a beta-adrenergic antagonist makes it particularly valuable in medicinal chemistry .
Properties
CAS No. |
6305-55-1 |
|---|---|
Molecular Formula |
C8H19NO |
Molecular Weight |
145.24 g/mol |
IUPAC Name |
5-(propan-2-ylamino)pentan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-7(2)9-6-4-5-8(3)10/h7-10H,4-6H2,1-3H3 |
InChI Key |
BKJUIAFNIYUTQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



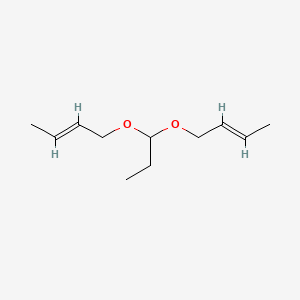
![N-(3-{1-[2-(3-Methylbutanoyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide](/img/structure/B14729560.png)

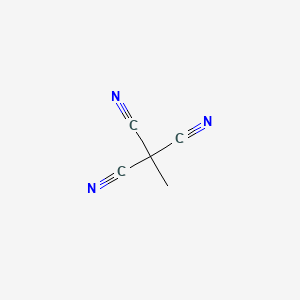
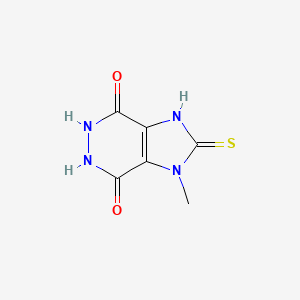

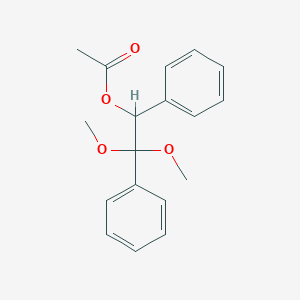
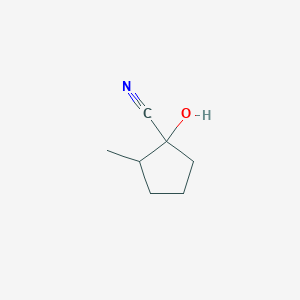
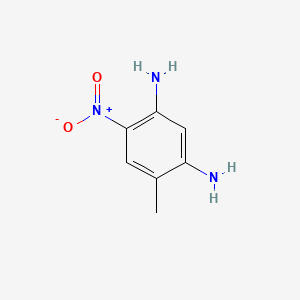
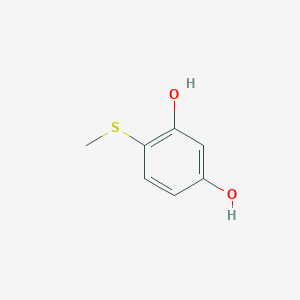
![2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729607.png)

![N-[(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B14729613.png)
